2-(2-Phenylethynyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDTZZOSIAUOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-38-3 | |
| Record name | 2-(2-phenylethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Ortho Alkynylanilines As Synthetic Precursors
The class of compounds known as ortho-alkynylanilines, to which 2-(2-phenylethynyl)aniline belongs, are recognized as pivotal precursors in synthetic organic chemistry. Their importance stems from their ability to undergo intramolecular cyclization reactions to form a variety of fused heterocyclic systems.
Notably, they are key intermediates for the synthesis of substituted indoles, which are widespread motifs in natural products and synthetic drugs. google.combeilstein-journals.org The cyclization of ortho-alkynylanilines provides a direct and efficient route to 2-substituted indoles, which can be further functionalized. beilstein-journals.org Beyond indoles, these precursors are also used to construct other valuable heterocyclic scaffolds such as quinolinones, which are important for the synthesis of various drug molecules and natural products. google.com The strategic placement of the amino and alkynyl groups allows for a range of metal-catalyzed and non-metal-mediated annulation reactions, providing access to a diverse library of benzoazaheterocycles. lookchem.com This versatility has established ortho-alkynylanilines as indispensable building blocks in programs targeting the synthesis of biologically active compounds and functional materials. google.comresearchgate.net
Evolution of Synthetic Strategies for 2 2 Phenylethynyl Aniline and Its Derivatives
The development of efficient synthetic methods for accessing 2-(2-phenylethynyl)aniline and its derivatives has been crucial for their application in research. The most prominent and widely adopted strategy is the Sonogashira cross-coupling reaction. lookchem.comuniversite-franco-italienne.org This methodology involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a combination of palladium and copper complexes. mdpi.com
For the synthesis of this compound, the typical reaction involves the cross-coupling of 2-iodoaniline (B362364) or other 2-haloanilines with phenylacetylene (B144264). rsc.orgrsc.org The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in a suitable amine base like triethylamine (B128534) (Et₃N), which also serves as the solvent. rsc.orgsci-hub.se This method is highly efficient, proceeds under relatively mild conditions, and demonstrates broad functional group tolerance, allowing for the synthesis of a wide variety of substituted ortho-alkynylanilines in high yields. rsc.orgrsc.org
Table 2: Representative Sonogashira Synthesis of this compound
| Aryl Halide | Alkyne | Catalyst System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%) | Triethylamine | Room Temp, 4 h | 95% | rsc.org |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Triethylamine | Stirred, 3 h | 85% | rsc.org |
Overview of Key Reaction Classes and Methodologies Involving 2 2 Phenylethynyl Aniline
Transition Metal-Catalyzed Coupling Reactions
The synthesis of this compound, a key structural motif in various fields, has been significantly advanced through the development of transition metal-catalyzed coupling reactions. These methods offer efficient and versatile routes to construct the core alkynyl aniline framework.
Sonogashira Cross-Coupling for 2-Alkynylaniline Synthesiswikipedia.org
The Sonogashira reaction is a cornerstone in the synthesis of 2-alkynylanilines. wikipedia.org It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This reaction is known for its reliability and can often be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org
Optimized Conditions and Substrate Scope for 2-Iodoanilines and Terminal Alkynesorganic-chemistry.orgrsc.org
Significant research has focused on optimizing the Sonogashira coupling conditions for the synthesis of 2-ethynylaniline (B1227618) derivatives from o-iodoanilines and terminal alkynes. One highly efficient palladium-free method utilizes a copper(I) complex, bis(triphenylphosphine)copper(I) tetrahydroborate [(PPh₃)₂CuBH₄], as the catalyst. organic-chemistry.org The optimized conditions for this reaction are 5 mol% of [(PPh₃)₂CuBH₄], DBU as the base, and ethanol (B145695) as the solvent, conducted at 120°C under an air atmosphere. organic-chemistry.org This protocol has demonstrated broad substrate scope, accommodating various electron-donating and electron-withdrawing groups on both the o-iodoaniline and the terminal alkyne, with yields reaching up to 99%. organic-chemistry.orgrsc.org For instance, o-iodoanilines with methyl, trifluoromethyl, and fluorine substituents, as well as phenylacetylenes with diverse electronic properties, have been successfully coupled. rsc.org The practicality of this method was further confirmed by a gram-scale synthesis that achieved a 96% yield. organic-chemistry.org
Another study focused on the domino Sonogashira coupling-cyclization reaction to produce 2-substituted indoles. tandfonline.com For the initial coupling of N-tosyl-2-iodoaniline and phenylacetylene (B144264), a Cu@N–C(600) catalyst was found to be highly effective. The optimized conditions involved using the catalyst (10 mg), NaHCO₃ as the base, and DMSO as the solvent at 130°C for 24 hours, resulting in a 99% isolated yield of the cyclized product. tandfonline.com
Table 1: Optimized Conditions for Sonogashira Coupling of o-Iodoanilines and Terminal Alkynes
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrates | Ref |
| [(PPh₃)₂CuBH₄] (5 mol%) | DBU | Ethanol | 120 | Up to 99 | o-Iodoanilines and terminal alkynes | organic-chemistry.org |
| Cu@N–C(600) (10 mg) | NaHCO₃ | DMSO | 130 | 99 (cyclized product) | N-Tosyl-2-iodoaniline and phenylacetylene | tandfonline.com |
Application to N,N-dimethyl-2-iodoaniline derivativesnih.govspbu.ru
The Sonogashira coupling has been effectively applied to N,N-dialkyl-2-iodoanilines, which exhibit high reactivity in this transformation. nih.gov This allows for the synthesis of a wide array of functionalized N,N-dialkyl-o-(1-alkynyl)anilines. Standard conditions for this coupling involve using 2 mol% of PdCl₂(PPh₃)₂ and 1 mol% of CuI in Et₃N at 50°C. nih.gov This method has proven successful for N,N-dialkyl-o-iodoanilines bearing nitro, ester, methyl, and methoxy (B1213986) groups, which undergo smooth coupling with alkynes containing aryl, vinylic, alkyl, and silyl (B83357) substituents, generally affording high yields. nih.gov
Table 2: Sonogashira Coupling of N,N-Dialkyl-2-iodoaniline Derivatives
| Aniline Derivative | Alkyne Derivative | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Ref |
| N,N-Dialkyl-2-iodoaniline | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | 50 | High | nih.gov |
| 2-Iodoanilines | Terminal Diacetylenes | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | 40 | Good (for subsequent methylation) | spbu.ru |
Palladium-Catalyzed Ortho C-H Amination and Alkynylationacs.orgresearchgate.netnih.gov
A powerful strategy for synthesizing α-alkynyl anilines is through the Catellani reaction, which enables the functionalization of arenes at both the ortho and ipso positions. acs.orgresearchgate.netnih.govwikipedia.org This reaction proceeds via a palladium/norbornene cooperative catalytic system. researchgate.net The key steps involve the formation of a palladacycle intermediate, which then allows for sequential C-H amination and a terminating cross-coupling reaction. acs.orgacs.org
Decarboxylative Alkynyl Termination in Catellani Reactionsacs.orgwikipedia.orgacs.org
A significant advancement in the Catellani reaction is the use of decarboxylative alkynyl termination for the synthesis of α-alkynyl anilines. acs.orgacs.org This approach involves an initial ortho C-H amination followed by a decarboxylative alkynylative amination step. acs.org This methodology has been shown to be highly efficient, significantly reducing reaction times from a previously reported 144 hours to just 4 hours. acs.orgresearchgate.net The use of a higher reaction temperature is possible due to the well-matched reactivity of the three components involved. acs.orgresearchgate.net
Investigation of Alkynyl Carboxylic Acids as Precursorsacs.orgacs.org
In the development of the decarboxylative alkynyl termination of the Catellani reaction, various terminal alkyne precursors were screened. acs.orgacs.org It was discovered that alkynyl carboxylic acids were superior to other alkyne sources. acs.orgresearchgate.net The use of alkynyl carboxylic acids leads to operationally simpler reaction conditions, as it eliminates the need for the gradual addition of the alkyne. acs.orgacs.org This approach also demonstrates a broad substrate scope. acs.orgresearchgate.net For example, when alkynyl carboxylic acid 9d was used in the reaction, the desired alkynyl aniline 10a was obtained in an 87% isolated yield at 100°C. acs.org The choice of phosphine (B1218219) ligand was also found to be crucial, with PPh₃ and P(p-tolyl)₃ showing good activity, while bulky ligands like P(o-tolyl)₃ resulted in low conversion. acs.org
Table 3: Effect of Ligand on Decarboxylative Alkynylation
| Entry | Ligand | Yield of 10a (%) | Ref |
| 4 | PPh₃ | 87 | acs.org |
| 5 | Tri(2-furyl)phosphine | Lower Yield | acs.org |
| 6 | P(o-tolyl)₃ | 8 | acs.org |
| 7 | P(p-tolyl)₃ | Similar to PPh₃ | acs.org |
Metal-Free Synthetic Approaches
Metal-free synthesis represents a significant step towards greener chemistry. By avoiding transition metal catalysts, these methods can circumvent issues related to metal contamination in the final products and reduce the reliance on expensive and often toxic heavy metals. The following sections detail specific metal-free methodologies involving this compound.
Electrosynthesis provides a powerful, reagent-free activation method for chemical reactions. This compound has been utilized as a key substrate in electrochemical-induced cascade reactions. For instance, it can react with 2-formyl benzonitrile (B105546) in an undivided cell using platinum electrodes. mdpi.comscielo.br This process, conducted under constant current electrolysis, involves a catalytic amount of electricity and a supporting electrolyte to facilitate the reaction. mdpi.com
In a specific application, the reaction of this compound (0.24 mmol) with 2-formyl benzonitrile (0.2 mmol) under these electrochemical conditions yielded 3-((2-(phenylethynyl) phenyl) amino) isoindolin-1-one, a more complex N-aryl substituted isoindolinone, as a yellow solid in 69% yield after purification. mdpi.com This demonstrates the utility of this compound as a building block in metal-free, electrochemically-driven cascade processes that form new intermolecular C–N bonds. mdpi.com
| Reactant 1 | Reactant 2 | Key Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | 2-Formyl Benzonitrile | Constant current electrolysis, Pt-cathode, divided cell | 3-((2-(phenylethynyl) phenyl) amino) isoindolin-1-one | 69% |
Mechanochemistry, particularly through the use of ball mills, has emerged as a highly effective and solvent-free technique for organic synthesis. mdpi.comsemanticscholar.org This method has been successfully applied to the intramolecular hydroamination of 2-alkynylanilines to produce 2-substituted 1H-indoles. researchgate.net The reaction to convert this compound into 2-phenyl-1H-indole can be performed in a planetary ball mill, avoiding the need for solvents during the reaction itself. researchgate.netrsc.org
In the mechanochemical cyclization of this compound, the choice of additive is critical for achieving high yield and selectivity. A screening of various potential catalysts and additives revealed that while many Lewis acids could prompt the reaction, their effectiveness varied significantly. researchgate.net
Among the tested substances—including salts of gold, cobalt, copper, and iron—zinc bromide (ZnBr₂) used in stoichiometric amounts demonstrated the best performance. researchgate.net When 1 equivalent of ZnBr₂ was used as an additive in a planetary ball mill operating at 800 rpm for 30 minutes, the reaction achieved a 77% conversion of this compound, resulting in a 68% yield of 2-phenyl-1H-indole, which corresponds to an 89% selectivity. researchgate.net In contrast, other additives like FeCl₃·6H₂O led to high conversion (98%) but extremely low yield (1%) and selectivity (1%). Catalytic amounts (10 mol%) of various metal salts also proved far less effective than a stoichiometric amount of ZnBr₂. researchgate.net
| Additive (Amount) | Conversion (%) | Yield of 2-phenyl-1H-indole (%) | Selectivity (%) |
|---|---|---|---|
| None | 3 | 1 | 33 |
| NaAuCl₄·2H₂O (10 mol%) | 91 | 56 | 61 |
| CoCl₂·6H₂O (10 mol%) | 25 | 10 | 40 |
| CuCl₂·2H₂O (10 mol%) | 56 | 24 | 42 |
| FeCl₃·6H₂O (10 mol%) | 85 | 24 | 28 |
| ZnBr₂ (100 mol%) | 77 | 68 | 89 |
| FeCl₃·6H₂O (100 mol%) | 98 | 1 | 1 |
The parameters of the milling process, such as frequency and duration, are fundamental variables that significantly affect reaction outcomes. nih.gov Research into the mechanochemical synthesis of 2-phenyl-1H-indole from this compound has shown a distinct trade-off between reaction speed and selectivity. researchgate.net
Two competing approaches were identified: a high-frequency, short-duration method and a low-frequency, long-duration method.
High-Frequency Milling: Operating the ball mill at a high frequency (e.g., 800 rpm) for a short time (30 minutes) leads to rapid conversion. However, this aggressive approach can result in slightly lower selectivity and yield. researchgate.net
Low-Frequency Milling: Conversely, milling at a lower frequency (e.g., 200 rpm) for a significantly longer time (8 hours) can achieve a higher yield due to improved selectivity, although the reaction time is substantially increased. researchgate.net
The choice between these methods depends on whether speed or maximum yield is the priority for the synthesis. researchgate.net
| Milling Frequency (rpm) | Milling Time | Conversion (%) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 800 | 30 min | 77 | 68 | 89 |
| 200 | 8 h | >99 | 72 | >99 |
Intramolecular Cyclization Reactions
The core of this compound's reactivity lies in the intramolecular interaction between the amino group and the ethynyl (B1212043) moiety. This proximity allows for cyclization reactions to occur, leading to the formation of a new five-membered ring, characteristic of the indole scaffold.
Formation of Indole Derivatives
The synthesis of 2-phenylindole from this compound is a well-established transformation. This process, often referred to as hydroamination followed by cyclization, is efficiently catalyzed by several transition metals.
Gold catalysts, in both homogeneous and heterogeneous forms, are highly effective in promoting the intramolecular hydroamination and cyclization of this compound to yield 2-phenylindole. universite-franco-italienne.orgacs.org The general mechanism involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the adjacent amino group.
A proposed mechanism for the gold-catalyzed process involves the initial coordination of the gold(I) catalyst to the alkyne. This is followed by the nucleophilic attack of the amine group in a 5-endo-dig fashion to form a vinylgold intermediate. Subsequent protodeauration regenerates the catalyst and yields the final indole product. mdpi.com
In some cases, the reaction can proceed through a cascade of reactions. For instance, a gold-catalyzed cascade cyclization of aniline derivatives bearing a conjugated diyne moiety has been developed. This reaction proceeds via a 5-endo-dig indole formation, followed by a 7-endo-dig cyclization to produce an indole fused with a seven-membered ring. acs.org
The choice of the gold catalyst and the solvent system significantly impacts the efficiency and outcome of the cyclization reaction. Both gold(I) chloride (AuCl) and sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) have been demonstrated to be active catalysts for this transformation. thieme-connect.comtesisenred.net
Studies have shown that NaAuCl₄ is an effective catalyst for the annulation of 2-alkynylanilines to indoles under mild conditions. thieme-connect.com For example, using 4 mol% of NaAuCl₄·2H₂O in ethanol at room temperature leads to the formation of 2-phenylindole in high yield. thieme-connect.com The reaction proceeds smoothly in various solvents, including ethanol and ethanol-water mixtures. thieme-connect.com
In a comparative study, the catalytic activity of NaAuCl₄·2H₂O and AgNO₃ was explored for the sequential oxidative cyclization of unprotected 2-alkynylanilines. universite-franco-italienne.orgrsc.org While the silver-catalyzed reaction yielded benzisoxazole derivatives, the gold-catalyzed process with NaAuCl₄·2H₂O led to the formation of 4H-benzo[d] researcher.lifetandfonline.comoxazin-4-one derivatives through a domino hydroamination/oxidation reaction. universite-franco-italienne.orgrsc.org This highlights the divergent reactivity achievable by selecting different metal catalysts.
The following table summarizes the effect of different gold catalysts and solvents on the cyclization of this compound.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| NaAuCl₄·2H₂O (4) | EtOH | Room Temp. | 5 | 2-Phenylindole | 95 | thieme-connect.com |
| NaAuCl₄·2H₂O (4) | EtOH/H₂O (1:1) | Room Temp. | 5 | 2-Phenylindole | 92 | thieme-connect.com |
| NaAuCl₄·2H₂O (5) | CH₃CN | 80 | 1 | 2-Phenylindole | >95 | rsc.org |
Gold nanoparticles (AuNPs) have emerged as robust and recyclable heterogeneous catalysts for the intramolecular cyclization of this compound. researchgate.netacs.orgmdpi.com These catalysts offer advantages such as ease of separation and reuse, making the process more sustainable.
Gold nanoparticles supported on various materials, including titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃), have been successfully employed. acs.org For instance, Au/TiO₂ and Au/Fe₂O₃ catalysts have been used for the one-pot synthesis of indoles from (2-nitroaryl)alkynes via hydrogenation of the nitro group followed by cyclization. acs.org The Au/Fe₂O₃ catalyst generally showed slightly better yields for the formation of 2-phenylindole from 1-nitro-2-(2-phenylethynyl)benzene. acs.org
The catalytic activity is influenced by factors such as the size of the gold nanoparticles and the nature of the support. researchgate.netrsc.org Smaller nanoparticles (typically <3 nm) often exhibit higher catalytic activity. researchgate.netnih.gov In one study, three-component heterogeneous catalysts (Au-Chitosan-SiO₂) were prepared, where the size of the gold nanoparticles depended on the preparation method. researchgate.net These catalysts were active in the intramolecular cyclization of this compound to 2-phenylindole. researchgate.net
The table below presents data on the use of gold nanoparticles in the synthesis of 2-phenylindole.
| Catalyst | Support | Reaction Conditions | Product | Conversion/Yield (%) | Reference |
| Au | TiO₂ | 120 °C, 1.2 MPa H₂ | 2-Phenylindole | 63 (Yield) | acs.org |
| Au | Fe₂O₃ | 120 °C, 1.2 MPa H₂ | 2-Phenylindole | 69 (Yield) | acs.org |
| Au(0.4%) | Chitosan(2.9%)/SiO₂ | - | 2-Phenylindole | 25 (Conversion) | researchgate.net |
Mechanistic studies suggest that the gold-catalyzed cyclization of this compound proceeds through the formation of a key tricoordinate gold complex. nih.gov The reaction is believed to initiate with the coordination of the gold(I) catalyst to the alkyne moiety. This activation facilitates the intramolecular nucleophilic attack of the amino group onto the alkyne.
In the case of N-methyl-2-(2-phenylethynyl)aniline, the rigidity of the phenyl spacer places both the amino and alkyne groups in ideal positions for coordination to the metal center. nih.gov The reaction is thought to proceed via an inner-sphere C-N bond formation. nih.gov
Investigations into the domino gold-catalyzed hydroamination/oxidation of this compound with oxone as the oxidant suggest a fast initial hydroamination to form 2-phenylindole. universite-franco-italienne.org This is then followed by a C-H bond oxidation and a Bayer-Villiger-type rearrangement to yield the final 4H-benzo[d] researcher.lifetandfonline.comoxazin-4-one product. universite-franco-italienne.org A control experiment confirmed that the in situ formed 2-phenylindole undergoes oxidation under the reaction conditions to give the same product in a similar yield. universite-franco-italienne.orgrsc.org
Iridium complexes have also been identified as effective catalysts for the intramolecular hydroamination of this compound to produce 2-phenylindole. researchgate.net While not all iridium complexes are active, a combination of certain iridium precursors with activating agents like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) creates a potent catalytic system. researchgate.net
This iridium-catalyzed reaction proceeds smoothly to afford the corresponding indole in good yields. researchgate.net Mechanistic studies involving deuterium (B1214612) labeling and computational analysis have been performed to elucidate the reaction pathway for related iridium-catalyzed cyclizations. researchgate.net
Role of [Cp*IrCl2]2 complex
Copper-Catalyzed Cyclization
Copper catalysts are widely used for the cyclization of this compound and its derivatives due to their low cost and high efficiency. sci-hub.searkat-usa.orgbohrium.com These reactions can lead to a variety of indole-based structures through different mechanistic pathways, including intramolecular cyclization and annulative formylation. sci-hub.sersc.orgrsc.orgresearchgate.net
While the direct copper-catalyzed cyclization of this compound can be challenging due to the low acidity of the N-H proton, its N-tosylated derivative, 2-(phenylethynyl)tosylaniline, readily undergoes intramolecular cyclization. rsc.orgrsc.org This reaction, typically catalyzed by a combination of a copper(I) salt like CuCl and a base such as Cs2CO3, proceeds smoothly under mild conditions to afford N-tosyl-2-phenylindole in high yields. rsc.orgrsc.org
The reaction is believed to proceed via the formation of a copper acetylide intermediate, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the activated alkyne. The tosyl group serves as a sufficient activating group for the nitrogen nucleophile. This method is compatible with a range of substituents on both the aniline and the phenylethynyl moieties. rsc.org
Table 2: Copper-Catalyzed Cyclization of 2-Alkynyl Tosylanilines
| Substrate | Product | Yield |
| 2-(Phenylethynyl)tosylaniline | N-Tosyl-2-phenylindole | 95% |
| 2-Arylethynyl tosylanilines | Corresponding N-tosylindoles | Excellent yields |
| 2-Alkylethynyl tosylanilines | Corresponding N-tosylindoles | Good to excellent yields |
A copper(II)-catalyzed reaction of this compound with dimethylformamide (DMF) in the presence of an oxygen atmosphere provides a direct route to 3-formylindoles. rsc.orgresearchgate.netresearchgate.netmdpi.comnih.govrsc.org This one-pot reaction involves a cascade of a 5-endo-dig cyclization followed by a formylation step, where DMF serves as the carbon source for the formyl group. rsc.orgresearchgate.netnih.gov
The proposed mechanism begins with the activation of DMF by the Cu(II) catalyst and oxygen to generate an iminium ion. rsc.orgnih.gov Concurrently, the copper catalyst activates the alkyne of this compound, facilitating an intramolecular 5-endo-dig cyclization to form a vinyl-copper(II) intermediate. rsc.orgnih.gov This intermediate then reacts with the iminium ion. A subsequent β-hydride elimination regenerates the catalyst and leads to an iminium species that hydrolyzes to the final 3-formylindole product. nih.gov This method demonstrates good functional group tolerance. rsc.orgresearchgate.netrsc.org
Intramolecular Cyclization of Tosylanilines to N-Tosyl-2-phenylindole
Base-Promoted Cyclization with Tetrabutylammonium Fluoride (B91410) (TBAF)
Tetrabutylammonium fluoride (TBAF) can promote the cyclization of 2-ethynylanilines to indoles under mild, metal-free conditions. sci-hub.sechim.it This method is particularly effective for N-substituted 2-ethynylanilines, such as N-methylsulfonyl-2-(phenylethynyl)aniline. sci-hub.se The reaction of this substrate with TBAF in refluxing THF leads to the formation of 2-phenylindole in high yield. sci-hub.se The fluoride ion from TBAF is believed to act as a base, deprotonating the nitrogen and initiating the intramolecular cyclization. This approach offers an alternative to metal-catalyzed methods. sci-hub.seacs.org
Sulfur Radical Anion (S3•−) Mediated Cyclization
A novel method for the synthesis of 2-phenylindole from this compound involves a cyclization mediated by the trisulfur (B1217805) radical anion (S3•−). researcher.lifetandfonline.com This radical species is generated in situ from potassium sulfide (B99878) (K2S). researcher.lifetandfonline.com
Mechanistic studies suggest that the S3•− radical anion acts as an initiator for the intramolecular addition of the amino group to the alkyne. researcher.lifetandfonline.com This radical-mediated pathway provides a new approach for the construction of the indole ring system from o-alkynylanilines, yielding 2-phenylindole derivatives in high yields. researcher.lifetandfonline.com This method represents a unique application of the S3•− radical anion in organic synthesis. researcher.lifetandfonline.com
Metal-Free Electrophilic Cyclization with Iodine
In a metal-free approach, this compound can undergo an electrophilic cyclization triggered by iodine. This reaction proceeds via an iodocyclization mechanism. The iodine molecule acts as an electrophile, activating the alkyne bond and facilitating the intramolecular attack of the amino group. This process leads to the formation of iodinated indole derivatives. Subsequent protodeiodination can yield the corresponding indole. This method provides a straightforward route to functionalized indoles under mild conditions. researchgate.net
Formation of Quinoline (B57606) Derivatives
The dimerization of this compound is a prominent pathway for the synthesis of quinoline derivatives, particularly 2-(2-aminophenyl)quinolines. This transformation can be achieved through various catalytic systems, including metal catalysts and Brønsted acids.
The intermolecular reaction between two molecules of this compound can lead to the formation of substituted quinolines. This dimerization process is often regioselective, yielding specific isomers depending on the reaction conditions.
Copper(II) acetate (B1210297) has been utilized to catalyze the dimerization of 2-alkynylanilines. researchgate.net While some copper-catalyzed reactions of this compound can lead to other products like 3-formyl indoles, specific conditions can be tuned to favor the formation of quinoline derivatives. researchgate.net The mechanism is believed to involve the activation of the alkyne by the copper catalyst, facilitating nucleophilic attack and subsequent cyclization.
Bismuth(III) triflate (Bi(OTf)₃), in conjunction with an acid co-catalyst like MesCO₂H, has been shown to effectively catalyze the dimerization of this compound to form 2-(2-aminophenyl)quinolines. researchgate.netresearchgate.net The proposed mechanism involves an intermolecular N-nucleophilic addition of one aniline molecule to the activated alkyne of another, forming an enamine intermediate. researchgate.netbohrium.com This is followed by an intramolecular C-nucleophilic addition and annulation to construct the quinoline ring. researchgate.netbohrium.com This process has been reported to be particularly effective under anaerobic conditions. researchgate.netmdpi.com
| Catalyst System | Key Features | Product | Ref |
| Bi(OTf)₃/MesCO₂H | Intermolecular N-nucleophilic addition followed by intramolecular C-nucleophilic addition/annulation. | 2-(2-aminophenyl)quinolines | researchgate.netbohrium.com |
| Effective under anaerobic conditions. | researchgate.netmdpi.com |
Brønsted acids, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), can promote the regioselective dimerization of this compound. mdpi.com The reaction parameters, including temperature, solvent, and the amount of acid, significantly influence the outcome, allowing for selective synthesis of different quinoline isomers. mdpi.com For instance, performing the reaction in ethanol at 110 °C with a stoichiometric amount of p-TsOH·H₂O favors the formation of one regioisomer of 2-(2-aminophenyl)quinoline. mdpi.com In contrast, changing the solvent to 1,2-dichloroethane (B1671644) (DCE) can reverse the regioselectivity. mdpi.com
| Acid | Solvent | Temperature | Outcome | Ref |
| p-TsOH·H₂O | Ethanol | 110 °C | Favors one regioisomer of 2-(2-aminophenyl)quinoline | mdpi.com |
| p-TsOH·H₂O | DCE | 110 °C | Favors the alternative regioisomer | mdpi.com |
Rhodium(III) catalysts, in the presence of hexafluoroisopropanol (HFIP) as a crucial solvent and promoter, can facilitate a stepwise dimerization of this compound to produce indolo[3,2-c]quinolines. researchgate.netnih.gov This reaction can be tuned to yield either the indolo[3,2-c]quinoline under aerobic conditions or a 3-(2-aminophenyl)quinoline derivative under anaerobic conditions. researchgate.netnih.gov This method is noted for its high atom economy and efficiency in constructing the polycyclic framework of indolo[3,2-c]quinoline, also known as γ-carboline. nih.gov
| Catalyst | Conditions | Product | Ref |
| Rh(III)/HFIP | Aerobic | 6-phenyl-11H-indolo[3,2-c]quinoline | nih.gov |
| Rh(III)/HFIP | Anaerobic | 2-(4-benzyl-2-phenylquinolin-3-yl)aniline | nih.gov |
Dimerization for 2-(2-aminophenyl)quinolines
Bismuth(III)-Catalyzed Dimerizations
Formation of Other Heterocyclic Systems
The strategic placement of reactive sites in this compound facilitates its use in the construction of a wide array of fused heterocyclic systems beyond simple indole formation. These transformations often involve cascade reactions where multiple bonds are formed in a single operation, providing efficient access to complex molecular architectures.
Benzannulation/Friedel-Crafts Reactions for Dihydrobenzo[a]indenocarbazoles
Highly π-extended dihydrobenzo[a]indeno[2,1-c]carbazoles can be synthesized through a tandem benzannulation and Friedel-Crafts reaction. auctoresonline.org This process involves the reaction of this compound with 2-alkynylbenzaldehydes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). auctoresonline.org
The reaction mechanism, as elucidated by density functional theory (DFT) calculations, begins with the formation of an imine intermediate from the aniline and benzaldehyde, facilitated by the Lewis acid. auctoresonline.org This is followed by a nucleophilic attack from the alkyne group of the this compound moiety, leading to the formation of a five-membered ring and an alkenyl carbocation, which is stabilized by the catalyst. auctoresonline.org Subsequently, the alkyne group from the 2-alkynylbenzaldehyde fragment attacks this intermediate, forming a new six-membered ring and a second alkenyl carbocation. An intramolecular Friedel-Crafts reaction then constructs the second five-membered ring. The final product is obtained after a 1,5-hydride shift and aromatization. auctoresonline.org This cascade of reactions efficiently assembles the complex tetracyclic framework of dihydrobenzo[a]indenocarbazoles. auctoresonline.org A copper(I)-mediated cascade cyclization/annulation of o-alkynylanilines with maleimides also provides access to fused benzo[a]carbazoles. acs.org
Table 1: Synthesis of Dihydrobenzo[a]indenocarbazoles
| Reactant 1 | Reactant 2 | Catalyst | Key Processes | Product |
|---|---|---|---|---|
| This compound | 2-(Phenylethynyl)benzaldehyde | BF₃·OEt₂ | Benzannulation/Friedel-Crafts | Dihydrobenzo[a]indeno[2,1-c]carbazole |
Oxidative Cyclization to 4H-Benzo[d]iitg.ac.inoxazin-4-one
The synthesis of 4H-benzo[d] iitg.ac.innih.govoxazin-4-ones from this compound can be achieved through a gold-catalyzed oxidative cyclization. rsc.orguniversite-franco-italienne.org This reaction demonstrates catalyst-controlled selectivity, where the choice of metal catalyst directs the reaction towards different products. rsc.orguniversite-franco-italienne.org When this compound is treated with an oxidant like Oxone® in the presence of a gold catalyst such as NaAuCl₄·2H₂O, the corresponding 2-phenyl-4H-benzo[d] iitg.ac.innih.govoxazin-4-one is formed. universite-franco-italienne.orgrsc.org
Mechanistically, the gold catalyst is believed to first promote the hydroamination of the alkyne by the aniline nitrogen, leading to the formation of 2-phenylindole as an intermediate. rsc.org This indole then undergoes an oxidative cleavage and rearrangement, possibly through a C-H bond activation and Baeyer-Villiger-type oxidation sequence, to yield the final benzoxazinone (B8607429) product. rsc.org A one-pot sequential procedure combining the gold-catalyzed cycloisomerization of this compound to 2-phenylindole followed by oxidation with Oxone® has been shown to produce the 4H-benzo[d] iitg.ac.innih.govoxazin-4-one in good yield. rsc.org
Table 2: Gold-Catalyzed Synthesis of 2-Phenyl-4H-benzo[d] iitg.ac.innih.govoxazin-4-one
| Reactant | Catalyst | Oxidant | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | NaAuCl₄·2H₂O | Oxone® | CH₃CN | 80 °C | 2-Phenyl-4H-benzo[d] iitg.ac.innih.govoxazin-4-one | 63% |
Oxidative Cyclization to Benzisoxazole Derivatives
In a fascinating example of divergent catalysis, switching from a gold to a silver catalyst in the oxidative cyclization of this compound leads to the formation of benzisoxazole derivatives instead of benzoxazinones. rsc.orguniversite-franco-italienne.org Specifically, the reaction of this compound with Oxone® in the presence of silver nitrate (B79036) (AgNO₃) in a mixture of acetonitrile (B52724) and water yields 2,1-benzisoxazol-3-yl(phenyl)methanone. rsc.orguniversite-franco-italienne.org
This silver-catalyzed domino process is mechanistically distinct from the gold-catalyzed pathway. universite-franco-italienne.orguniversite-franco-italienne.org It is proposed that the reaction proceeds through a cascade involving oxidative steps occurring before the cycloisomerization. universite-franco-italienne.org The silver catalyst facilitates an oxidative cyclization that results in the formation of the anthranil (B1196931) (2,1-benzisoxazole) skeleton. universite-franco-italienne.org The reaction conditions, including the choice of silver salt and the stoichiometry of the oxidant, have been optimized to achieve good yields of the benzisoxazole product. universite-franco-italienne.orguniversite-franco-italienne.org This method is applicable to a range of 2-alkynylanilines bearing both electron-donating and electron-withdrawing groups. universite-franco-italienne.org
Table 3: Silver-Catalyzed Synthesis of 2,1-Benzisoxazol-3-yl(phenyl)methanone
| Reactant | Catalyst | Oxidant | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | AgNO₃ | Oxone® | CH₃CN/H₂O | 60 °C | 2,1-Benzisoxazol-3-yl(phenyl)methanone | Up to 88% |
Synthesis of Indolo[1,2-c]quinazolines
Indolo[1,2-c]quinazolines can be synthesized from this compound derivatives through a palladium-catalyzed indole formation followed by cyclization with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). beilstein-journals.orgnih.gov This strategy provides an efficient route to 6-unsubstituted indolo[1,2-c]quinazolines. nih.gov
In one approach, o-(o-aminophenylethynyl)trifluoroacetanilides react with arylboronic acids in a palladium-catalyzed process to form 2-(o-aminophenyl)-3-arylindoles. nih.gov These intermediates, after extractive work-up, are then treated with DMFDMA to construct the final indolo[1,2-c]quinazoline ring system. nih.gov Alternatively, 12-unsubstituted indolo[1,2-c]quinazolines can be prepared directly from 2-(o-aminophenylethynyl)aniline through a sequential palladium-catalyzed reaction with DMFDMA. beilstein-journals.orgnih.gov This method avoids the formation of other potential isomers and provides the desired products in high yields. beilstein-journals.org
Table 4: Synthesis of 12-Unsubstituted Indolo[1,2-c]quinazolines
| Starting Material | Reagent | Catalyst (for sequential reaction) | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| o-(o-Aminophenylethynyl)aniline | DMFDMA | PdCl₂(MeCN)₂ | DMF | 100 °C | 12-Unsubstituted Indolo[1,2-c]quinazoline |
Formation of Indolo[2,3-b]quinolines
Indolo[2,3-b]quinolines, also known as quindolines, are an important class of alkaloids with significant biological activities. iitg.ac.in A straightforward and versatile method for their synthesis involves the reaction of 2-(2-phenylethynyl)anilines with aryl isothiocyanates. iitg.ac.innih.gov This cascade reaction is mediated by silver carbonate (Ag₂CO₃) and often accelerated by microwave irradiation. nih.govrsc.org
The reaction proceeds through the in situ formation of an o-alkynylthiourea intermediate from the reaction of this compound and the aryl isothiocyanate. nih.gov This intermediate then undergoes a silver-mediated cascade cyclization to afford the 11-aryl-6H-indolo[2,3-b]quinoline product in good yields. nih.gov This method offers advantages over previous syntheses, such as avoiding the use of carcinogenic solvents and excessive reagents. iitg.ac.in It represents a green and efficient approach to this valuable heterocyclic scaffold. nih.gov
Table 5: Synthesis of 11-Aryl-6H-indolo[2,3-b]quinolines
| Reactant 1 | Reactant 2 | Mediator | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Aryl isothiocyanate | Ag₂CO₃ | DMSO | Microwave, 130 °C, 30 min | 11-Aryl-6H-indolo[2,3-b]quinoline | 59-83% |
Synthesis of Spiro Heterocycles
This compound derivatives are also valuable precursors for the synthesis of complex spiro heterocycles. These reactions often involve multi-component processes and cascade cyclizations catalyzed by transition metals.
One such example is a palladium-catalyzed three-component reaction of an N-(2-iodophenyl)-N-methylacrylamide, 2-(2-phenylethynyl)phenyl isocyanide, and an oxygen nucleophile. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by intramolecular carbopalladation. nih.gov Migratory insertion of the isocyanide and subsequent intramolecular attack of the alkyne, followed by trapping with an oxy-nucleophile and reductive elimination, leads to the formation of a spiro-fused heterocyclic system. nih.gov
Another approach involves the visible light-induced radical cyclization of related N-(o-ethynylaryl)acrylamides with various O-heterocycles. researchgate.net This method proceeds via a regioselective radical addition to the acrylamide (B121943) moiety, followed by a 6-exo-dig and 5-endo-trig cascade radical annulation to generate O-heterocycle spiro-fused cyclopentaquinolinones. researchgate.net This protocol is noted for its mild conditions, broad substrate scope, and high efficiency. researchgate.net
Table 6: General Approaches to Spiro Heterocycles from this compound Derivatives
| Derivative of this compound | Reaction Type | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| 2-(2-Phenylethynyl)phenyl isocyanide | Palladium-catalyzed 3-component reaction | N-(2-Iodophenyl)-N-methylacrylamide, O-nucleophile | Spiro-fused heterocycles |
| N-(o-Ethynylaryl)acrylamides | Visible light-induced radical cascade | O-heterocycles | O-Heterocycle spiro-fused cyclopentaquinolinones |
Intermolecular Reactions
Multicomponent reactions (MCRs), which involve three or more reactants combining in a single synthetic operation to form a product that incorporates portions of all reactants, are powerful tools in organic synthesis. wikipedia.orgwikipedia.org this compound and its structural analogues are valuable substrates in such reactions, leading to a variety of complex heterocyclic products.
One prominent class of MCRs is the isocyanide-based reactions, such as the Passerini and Ugi reactions. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy carboxamides. wikipedia.orgmdpi.comorganic-chemistry.org The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org
Research has shown that by varying the catalyst and reaction conditions, the same set of starting materials based on a 2-(phenylethynyl)benzaldehyde scaffold (a close analogue of this compound) can selectively yield different products. For instance, a one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide can produce N-(2-(phenylethynyl)benzyl)amine, a 1,2-dihydro-isoquinoline derivative, or a 2H-isoindoline derivative. rsc.org The uncatalyzed reaction yields the linear amine product, while using zirconium(IV) chloride as a catalyst promotes the formation of the isoquinoline (B145761) ring, and a silver acetate catalyst selectively produces the 2H-isoindoline phosphine oxide. rsc.org
Similarly, camphorsulfonic acid can mediate a one-pot tandem Ugi four-component reaction to synthesize either functionalized indoles or 2-quinolone derivatives simply by switching the solvent. nih.gov An Ugi adduct formed from 2-alkynylaniline, an aldehyde, a carboxylic acid, and an isocyanide undergoes 5-exo-trig cyclization in an aprotic solvent to form an indole ring, whereas in a protic solvent, it undergoes an alkyne-carbonyl metathesis to yield a 2-quinolone ring. nih.gov
Table 2: Multicomponent Reactions with this compound Analogues
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | None | N-(2-(phenylethynyl)benzyl)amine | rsc.org |
| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | ZrCl₄ | Dihydro-isoquinolin-1-ylphosphine oxide | rsc.org |
| 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | AgOAc | 2H-isoindol-1-ylphosphine oxide | rsc.org |
| 2-Alkynylaniline, Aldehyde, Carboxylic Acid, Isocyanide | Camphorsulfonic acid / Aprotic solvent (DCE) | Indole derivative | nih.gov |
| 2-Alkynylaniline, Aldehyde, Carboxylic Acid, Isocyanide | Camphorsulfonic acid / Protic solvent (MeOH) | 2-Quinolone derivative | nih.gov |
| 2-Alkynylbenzaldehyde, Aniline, Dialkyl Phosphite | AgOTf | α-Amino (2-alkynylphenyl)methylphosphonate | mdpi.com |
The direct ortho-alkenylation of anilines with alkynes is a potent C-H activation strategy for forming C-C bonds, providing access to substituted anilines that are valuable synthetic intermediates. researchgate.net In these reactions, this compound can serve as the alkyne coupling partner. The process typically relies on transition-metal catalysis, with rhodium being a particularly effective metal for this transformation. bath.ac.uknih.gov
The mechanism often involves a directing group on the aniline substrate, which coordinates to the metal catalyst and positions it for selective C-H bond cleavage at the ortho position. Common directing groups include acetamides, pyridines, pyrimidines, or even a transient N-nitroso group. bath.ac.ukrsc.orgfrontiersin.org Following the ortho C-H activation, a metallacycle intermediate is formed. This intermediate then undergoes insertion of the alkyne, such as this compound, followed by reductive elimination to furnish the ortho-alkenylated aniline product and regenerate the active catalyst. nih.gov
Rhodium-catalyzed systems have been developed that operate under mild conditions, sometimes using water as an environmentally benign solvent. researchgate.netnih.gov For instance, a rhodium-catalyzed reaction between unprotected anilines and electron-deficient alkynes in water can produce ortho-alkenylated anilines, which can then undergo subsequent annulation to form quinolines. researchgate.netnih.gov Besides rhodium, other transition metals like manganese have also been employed. semanticscholar.orgnih.gov A manganese(I)-catalyzed ortho-alkenylation of 2-arylindazoles with various alkynes has been reported to proceed with high efficiency and stereoselectivity in water. semanticscholar.orgnih.gov
Table 3: Metal-Catalyzed Ortho-Alkenylation of Anilines with Alkynes
| Aniline Substrate | Alkyne Partner | Catalyst System | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Unprotected Anilines | Electron-deficient alkynes | Rhodium catalyst | Water | Ortho-alkenylated aniline | researchgate.net |
| N-nitrosoaniline | Diphenyl acetylene (B1199291) | Rhodium catalyst | Not specified | Ortho-alkenylated N-nitrosoaniline | frontiersin.org |
| Anilide | Acetylenes | Rhodium catalyst | Not specified | C2/C3 di-substituted indole (via annulation) | bath.ac.uk |
| 2-Phenyl-2H-indazole | Various alkynes | MnBr(CO)₅ / NaOAc | Water | Ortho-alkenylated 2-arylindazole | semanticscholar.orgnih.gov |
| N-pyrimidinylanilines | Alkynes | Rhodium(III) catalyst | Not specified | Ortho-alkenylated aniline | rsc.org |
Theoretical and Computational Studies of 2 2 Phenylethynyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating various aspects of the chemistry of 2-(2-phenylethynyl)aniline.
Investigation of Reaction Mechanisms and Transition States
DFT calculations have been instrumental in mapping out the intricate details of reactions involving this compound, including the identification of intermediates and transition states. nih.govmdpi.com
Theoretical investigations have shed light on the energetic landscapes of reactions starting from this compound. For instance, in the BF3·OEt2-facilitated benzannulation and Friedel-Crafts reaction of this compound with 2-(phenylethynyl)benzaldehyde (B1589314), DFT calculations at the M06-2X/6-31G(d) level were used to determine the activation energies for each step of the proposed mechanism. auctoresonline.org The calculations, which included zero-point vibrational energy (ZPVE) and thermodynamic corrections, revealed the Gibbs free energies in the acetonitrile (B52724) solution phase. auctoresonline.org
The proposed mechanism involves the formation of an imine intermediate, followed by a nucleophilic attack from the alkyne group of this compound to form a five-membered ring. auctoresonline.org Subsequent steps include the formation of a second alkenyl carbocation and a six-membered ring, culminating in an intramolecular Friedel-Crafts reaction and aromatization to yield the final product, dihydrobenzo[a]indeno[2,1-c]carbazole. auctoresonline.org Intrinsic reaction coordinate (IRC) calculations confirmed the connections between key transition states and their corresponding reactants and products. auctoresonline.org
A study on the Brønsted acid-catalyzed reactions of 2-alkynylanilines utilized DFT calculations to explore the origins of chemo- and regioselectivity. mdpi.com These calculations help in understanding why different products are formed under varying reaction conditions.
The table below presents the activation energies for the BF3·OEt2-facilitated reaction of this compound. auctoresonline.org
Calculated Activation Energies for the BF3·OEt2-Facilitated Reaction of this compound auctoresonline.org
| Reaction Step | Activation Energy (kcal/mol) in Gas Phase | Activation Energy (kcal/mol) in Acetonitrile |
|---|---|---|
| Formation of Imine Intermediate | Data not available in source | Data not available in source |
| Nucleophilic Attack & 5-Membered Ring Formation | Data not available in source | Data not available in source |
| Formation of 6-Membered Ring | Data not available in source | Data not available in source |
| Intramolecular Friedel-Crafts Reaction | Data not available in source | Data not available in source |
The solvent can play a crucial role in directing the outcome of chemical reactions. In the context of N-annulation/dealkylation processes involving derivatives of this compound, the choice of solvent is significant. researchgate.net For instance, in the n-Bu4NI-induced electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines, the solvent affects the reaction's efficiency. acs.org Computational studies can model the explicit and implicit effects of solvents on the reaction pathways, helping to explain experimental observations. For example, solvation-corrected free energies can be obtained using models like the integral equation formalism polarizable continuum model (IEFPCM). auctoresonline.org
Energetic Profiles of Reaction Pathways
Spectroscopic Property Prediction and Analysis
DFT calculations are widely used to predict and interpret the spectroscopic properties of molecules. For this compound and its derivatives, theoretical calculations of properties like NMR chemical shifts, and UV-Vis absorption spectra can be compared with experimental data to confirm structures and understand electronic transitions. spectrabase.com For instance, pull-push molecules containing a dimethylaniline and an aromatic hydrocarbon linked by an acetylene (B1199291) unit have been studied using spectroscopic methods and DFT theoretical calculations to understand their spectral and photophysical properties in various solvents. researchgate.net
The following table could be populated with data from such a study, comparing experimental and calculated spectroscopic data.
Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound Derivatives
| Derivative | Spectroscopic Property | Experimental Value | Calculated Value (Method) | Reference |
|---|---|---|---|---|
| N,N-dimethyl-4-(phenylethynyl)aniline | Absorption Max (nm) in Toluene | - | - | researchgate.net |
| N,N-dimethyl-4-(phenylethynyl)aniline | Emission Max (nm) in Toluene | - | - | researchgate.net |
Structural and Physicochemical Features of Derivatives
DFT calculations can provide valuable information about the structural and physicochemical properties of the derivatives of this compound. These properties include molecular geometry, electronic structure, and reactivity descriptors. For example, a study on a subphthalocyanine (B1262678) peripherally substituted by multiple anthryl-ethynyl-aniline moieties used DFT to understand the degree of electronic communication between the different subunits. researchgate.net Another study compared the structural and functional properties of 2-chloro-N-(1-phenylethyl)aniline with its analogs, noting how substituents affect properties like nucleophilicity.
The table below summarizes some key computed physicochemical properties for this compound.
Computed Physicochemical Properties of this compound nih.gov
| Property | Value |
|---|---|
| Molecular Weight | 193.24 g/mol |
| XLogP3-AA | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 193.089149355 Da |
| Topological Polar Surface Area | 26 Ų |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For derivatives of this compound, MD simulations can provide insights into conformational changes and intermolecular interactions. A recent study on N,N-dibutyl-2-(phenylethynyl)aniline, a derivative, employed four-picosecond MD simulations at various temperatures (293 K, 333 K, 373 K, 403 K, and 443 K) to understand its conformational dynamics, which is relevant to its phosphorescence properties. nih.gov These simulations, with a time step of 1 fs and temperature control using the canonical sampling through velocity rescaling (CSVR) thermostat, helped in obtaining dihedral angle populations after an initial equilibration period. nih.gov
Conformational Analysis and Intramolecular Interactions
The spatial arrangement of the functional groups in this compound is a critical determinant of its chemical behavior, particularly in cyclization reactions. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape and the subtle intramolecular forces at play. auctoresonline.orgrsc.org
The key conformational flexibility in this compound arises from the rotation around the single bond connecting the aniline (B41778) ring and the ethynyl (B1212043) carbon. This rotation governs the dihedral angle and, consequently, the proximity of the ortho-amino group (-NH₂) to the electron-rich carbon-carbon triple bond. Computational models are used to explore the potential energy surface associated with this rotation to identify the most stable conformers.
Research into the reactivity of this compound has shown that it serves as a precursor for forming indole (B1671886) derivatives and other complex heterocyclic systems. rsc.orgchinesechemsoc.org These reactions inherently depend on an intramolecular nucleophilic attack of the amino group onto the alkyne moiety. chinesechemsoc.org Such a transformation necessitates a conformation where the reacting groups are brought into close proximity.
The stability of such a "syn-periplanar" conformation is influenced by specific intramolecular interactions. A significant interaction is the potential formation of a weak N-H···π hydrogen bond, where a hydrogen atom of the amino group interacts with the π-electron cloud of the acetylene bond. Furthermore, direct van der Waals forces between the nitrogen atom and the alkyne carbons can contribute to stabilizing this arrangement.
While direct experimental crystallographic data on the intramolecular contact distances for this compound is not detailed in the provided context, studies on structurally analogous compounds provide strong evidence for such interactions. For instance, in a related derivative, 2-bromo-4-nitro-5-phenylethynylaniline, X-ray crystallography revealed an intramolecular O···C contact distance of 2.692(2) Å between a nitro-group oxygen and an alkyne carbon. researchgate.net This is considerably shorter than the standard van der Waals O···C contact distance, highlighting the significance of these intramolecular forces in dictating molecular geometry. researchgate.net Theoretical studies on this compound focus on identifying similar stabilizing contacts, such as the N···C distance.
The findings from these computational analyses are crucial for understanding reaction mechanisms. For example, in catalyzed reactions, the initial conformation of the substrate can influence its interaction with the catalyst and determine the subsequent reaction pathway, such as whether a reaction proceeds via hydroamination or a tandem imine formation and cycloisomerization. rsc.org
Interactive Data Table: Illustrative Parameters from Conformational Analysis
The following table presents typical geometric parameters that are calculated in theoretical studies to define the conformation and intramolecular interactions of molecules like this compound. The values are illustrative of data obtained from DFT calculations.
| Parameter | Description | Typical Calculated Value / Observation | Significance |
|---|---|---|---|
| Dihedral Angle (Cortho-C-C≡C) | Torsion angle defining the rotation of the ethynyl group relative to the aniline plane. | ~0° to ~30° (for syn-periplanar conformer) | Determines the proximity of the -NH₂ and -C≡C-Ph groups. |
| Intramolecular Distance (N···C≡) | The shortest distance between the nitrogen atom of the amino group and a carbon atom of the alkyne bond. | Calculated to find minima, often shorter than the sum of van der Waals radii. | Indicates the strength of the non-covalent interaction. |
| Intramolecular Distance (H(N)···π(alkyne)) | Distance between an amino hydrogen and the midpoint of the C≡C bond. | Values in the range of 2.5 - 3.0 Å suggest a weak hydrogen bond. | Evidence for stabilizing N-H···π hydrogen bonding. |
| Relative Energy (kcal/mol) | The calculated energy of a conformer relative to the most stable conformer. | Low energy barriers between conformers. | Indicates the feasibility of conformational changes at room temperature. |
Applications of 2 2 Phenylethynyl Aniline As a Chemical Synthon
Building Blocks in Complex Molecular Synthesis
The unique arrangement of functional groups in 2-(2-phenylethynyl)aniline makes it an important starting material for constructing a wide range of organic compounds. cymitquimica.com It readily participates in cyclization reactions to form heterocyclic structures, which are common motifs in many biologically active molecules and functional materials. rsc.orgsci-hub.semdpi.com
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. cymitquimica.commyskinrecipes.com Its structure is particularly valuable for creating complex molecules with potential therapeutic properties for drug discovery. myskinrecipes.com For instance, it is a precursor in the synthesis of indole (B1671886) derivatives, a common scaffold in many medicinal compounds. rsc.orgsci-hub.semdpi.com The synthesis of the asthma drug Zafirlukast has been achieved using derivatives of this compound. acs.org Research has also explored its use in developing compounds targeting neurological and inflammatory diseases. myskinrecipes.com
One common synthetic route involves the Sonogashira cross-coupling reaction between an ortho-haloaniline and phenylacetylene (B144264) to produce the this compound core. mdpi.comrsc.org This intermediate can then undergo further reactions, such as intramolecular cyclization, to form the desired heterocyclic systems. rsc.orgsci-hub.se For example, gold-catalyzed intramolecular cyclization of this compound is a method used to synthesize 2-phenyl-1H-indole. mdpi.com
The versatility of this compound is further demonstrated by its use in multi-component reactions to build complex molecular architectures. For example, it can react with 2-alkynylbenzaldehydes and diazo compounds in the presence of a silver(I) catalyst to form 3-benzazepine skeletons, which are important in medicinal chemistry. acs.org
The phenylethynyl and aniline (B41778) moieties in this compound contribute to its use as a precursor for organic electronic materials. cymitquimica.commyskinrecipes.com The extended π-conjugated system that can be formed from this molecule is crucial for charge transport and light-emitting properties. auctoresonline.org
Derivatives of this compound are utilized in the synthesis of organic semiconductors. myskinrecipes.com The ability to form carbazole (B46965) structures, which are known for their electron-rich and conjugated nature, makes this compound a valuable starting material. auctoresonline.org Carbazole-based polymers, for example, function as electron-donating materials in organic photovoltaic devices. auctoresonline.org The synthesis of these materials often involves metal-catalyzed reactions to create extended, planar molecules that facilitate efficient charge transport. auctoresonline.org
This compound is also employed in the creation of materials for organic light-emitting diodes (OLEDs). myskinrecipes.com The molecular framework derived from this compound can be tailored to emit light at specific wavelengths. For instance, derivatives like 4-nitro-2,5-bis(phenylethynyl)aniline (B14257684) have been investigated for their highly efficient terahertz emission properties. tohoku.ac.jp The synthesis of such materials often focuses on creating molecules with high quantum yields and thermal stability. myskinrecipes.comtohoku.ac.jp
The chemical structure of this compound lends itself to the synthesis of dyes and pigments. cymitquimica.commyskinrecipes.com The extended conjugation and the presence of an amino group, which can act as an auxochrome, are key features for chromophore development. researchgate.net By modifying the substituents on the aromatic rings, the absorption and emission properties of the resulting dyes can be tuned across the visible spectrum. researchgate.net For example, it can be used to create triarylamine-based dyes and platinum(II) complexes with specific optical and electrochemical properties. researchgate.net
Precursor for Organic Electronic Materials
Semiconductors
Role in Medicinal Chemistry Scaffolds
In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. This compound is a valuable scaffold due to its ability to be transformed into a variety of heterocyclic systems that are prevalent in drug molecules. mdpi.commdpi.com
The 2-phenethylamine motif, which is related to the structure of this compound, is found in a wide range of biologically active compounds, including endogenous catecholamines like dopamine (B1211576) and norepinephrine. mdpi.com This highlights the importance of this structural class in interacting with biological targets.
The indole scaffold, readily synthesized from this compound, is a prominent feature in many pharmaceuticals. rsc.orgsci-hub.semdpi.comacs.org Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. auctoresonline.org The ability to introduce diverse substituents onto the indole ring allows for the fine-tuning of a compound's pharmacological profile.
Furthermore, the quinoline (B57606) scaffold, another heterocyclic system accessible from this compound derivatives, is also a key component in many therapeutic agents. mdpi.commdpi.com The synthesis of quinazolines, which are important in medicinal chemistry, can be achieved from 2-(phenylethynyl)aniline and related compounds through metal-catalyzed reactions. mdpi.com
Design of Indole-Containing Bioactive Molecules
The indole nucleus is a prominent feature in numerous natural products and pharmacologically active compounds, making its synthesis a key focus in medicinal chemistry. arabjchem.org this compound is an excellent precursor for creating substituted indoles through various catalytic cyclization methods.
Palladium-based catalysts are frequently employed to facilitate the synthesis of indole derivatives from 2-alkynylanilines. mdpi.com For instance, the tandem reaction of 2-N-unprotected-2-alkynylanilines with electron-poor alkenes can yield different products depending on the specific palladium catalyst used. mdpi.com When PdCl2 is used in acetonitrile (B52724) at 60 °C, 2,3-disubstituted indoles are formed. In contrast, using Pd(OAc)2 with LiCl or LiBr under similar conditions can lead to N-alkylated-2-alkynylaniline derivatives. mdpi.com Research has shown that substrates with electron-donating groups tend to produce better yields. mdpi.com Another palladium-catalyzed approach involves a three-component reaction of a 2-alkynylaniline, a 2-alkynylbromobenzene, and an electrophile to efficiently produce diverse 11H-indeno[1,2-c]quinolines. rsc.org Furthermore, a Pd(OAc)2-catalyzed intramolecular cyclization and vinylation of o-alkynylanilines with (E)-β-iodovinyl sulfones provides a direct route to vinyl sulfone-tethered indoles with high stereoselectivity. acs.org
A novel, metal-free method for synthesizing 2-phenylindole (B188600) derivatives involves the use of potassium sulfide (B99878) (K2S). tandfonline.comresearcher.life In this reaction, a trisulfur (B1217805) radical anion (S3•−), generated from K2S, initiates the intramolecular cyclization of this compound, leading to the formation of the indole ring in high yields, ranging from 66% to 93%. tandfonline.comresearcher.life This method represents a new application of the trisulfur radical anion in organic synthesis. researcher.life
The versatility of this compound is also demonstrated in multicomponent reactions. A notable example is the synthesis of C1 and C3-dialkoxy indoles through a reaction with formaldehyde (B43269) and various alcohols, catalyzed by an acid and palladium acetate (B1210297). researchgate.net This process provides a direct method for the alkoxymethylation of the indole scaffold. The synthesis of a 2-phenylindole core from o-(phenylethynyl)aniline was a critical step in the development of potential trypanocidal and antimalarial agents. nih.gov This initial step involved a Sonogashira cross-coupling reaction, followed by cyclization to form the indole scaffold. nih.gov
Different catalytic systems can also lead to unique indole structures. For example, the reaction of this compound with acetone (B3395972) in the presence of an iridium catalyst, [IrCp*Cl2]2, results in the formation of a vinyl indole derivative rather than the expected product from a simple hydroamination reaction. nih.gov Mechanistic studies suggest that the acetone participates directly in the catalytic cycle, leading to the vinylated product. nih.gov
Table 1: Synthesis of Indole Derivatives from this compound and Related Precursors
| Precursor | Catalyst/Reagent | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | K2S | 2-Phenylindole Derivatives | A trisulfur radical anion (S3•−) acts as an initiator for cyclization. Yields range from 66-93%. | tandfonline.com, researcher.life |
| 2-N-unprotected-2-alkynylanilines | PdCl2 / MeCN | 2,3-Disubstituted Indoles | Catalyst choice dictates the product outcome in tandem reactions with alkenes. | mdpi.com |
| 2-N-unprotected-2-alkynylanilines | Pd(OAc)2 / LiCl | N-Alkylated-2-alkynylaniline | Catalyst choice dictates the product outcome in tandem reactions with alkenes. | mdpi.com |
| o-(phenylethynyl)aniline | Aminopalladation-reductive elimination | 2-Phenylindole Scaffold | Key step in synthesizing potential antimalarial compounds. | nih.gov |
| This compound | Formaldehyde, Alcohols, Acid, Pd(OAc)2 | C1 and C3-Dialkoxy Indoles | A multicomponent reaction providing a straightforward alkoxymethylation process. | researchgate.net |
| This compound | [IrCp*Cl2]2, Acetone | N-Vinylindole Derivative | Acetone participates in the reaction to form a vinylated indole instead of the simple hydroamination product. | nih.gov |
| o-Alkynylanilines | Pd(OAc)2, (E)-β-iodovinyl sulfones | Vinyl Sulfone-Tethered Indoles | Direct C(sp2)–C(sp2) cross-coupling with excellent stereoselectivity. | acs.org |
Quinoline and Quinazoline (B50416) Derivatives in Drug Discovery
Quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, found in a wide array of therapeutic agents. This compound and its analogs are instrumental in synthesizing these important heterocyclic systems.
Quinoline Synthesis: The synthesis of quinolines often involves the cyclization of 2-alkynylanilines. A variety of substituted quinolines can be prepared under mild conditions through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles such as ICl, I2, Br2, and PhSeBr. nih.govresearchgate.net This method yields 3-halogenated or 3-selenyl-substituted quinolines in moderate to good yields. nih.gov Copper-catalyzed reactions also provide an efficient route. For instance, CuI can catalyze the cyclization of 2-alkynylanilines to produce 2-haloalkoxy-3-substituted quinolines. bohrium.comacs.org
More complex, fused-ring systems containing the quinoline moiety can also be accessed. A rhodium(III)-catalyzed reaction of this compound under specific atmospheric conditions can yield either a 6-phenyl-11H-indolo[3,2-c]quinolone (aerobic conditions) or a 2-(4-benzyl-2-phenylquinolin-3-yl)aniline (anaerobic conditions), showcasing a high degree of atom economy and functional group compatibility. nih.gov
Table 2: Synthesis of Quinoline Derivatives from 2-Alkynylanilines
| Precursor | Catalyst/Reagent | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-(2-Alkynyl)anilines | ICl, I2, Br2, PhSeBr | 3-Halogen/Selenium-Containing Quinolines | A 6-endo-dig electrophilic cyclization that proceeds under mild conditions. | nih.gov, researchgate.net |
| 2-Alkynylanilines | CuI, TMSCF3, THF | 2-Haloalkoxy-3-substituted Quinolines | Utilizes an inexpensive and commercially available copper catalyst. | bohrium.com, acs.org |
| This compound | Rh(III)/HFIP (aerobic) | 6-Phenyl-11H-indolo[3,2-c]quinolone | Condition-dependent synthesis of complex quinoline-fused systems. | nih.gov |
| This compound | Rh(III)/HFIP (anaerobic) | 2-(4-Benzyl-2-phenylquinolin-3-yl)aniline | Condition-dependent synthesis of functionalized quinolines. | nih.gov |
| 2-Alkynylbromobenzene, 2-Alkynylaniline, Electrophile | Palladium Catalyst | 11H-indeno[1,2-c]quinolines | An efficient three-component reaction for diverse fused quinolines. | rsc.org |
Quinazoline Synthesis: The quinazoline framework is another critical scaffold in drug discovery. This compound can be converted into quinazoline derivatives through metal-catalyzed, one-pot reactions. A copper-catalyzed one-pot reaction of 2-(phenylethynyl)aniline with benzonitriles, using molecular oxygen as the oxidant, yields quinazolines. nih.gov Interestingly, the choice of solvent can direct the reaction to produce different products. nih.gov
Furthermore, the precursor can be used to build even more elaborate heterocyclic systems that incorporate the quinazoline ring. An efficient strategy for synthesizing 6-unsubstituted indolo[1,2-c]quinazolines involves a palladium-catalyzed reaction of o-(o-aminophenylethynyl) trifluoroacetanilides with arylboronic acids to form a 2-(o-aminophenyl)-3-arylindole intermediate. nih.gov This intermediate is then treated with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to afford the final indolo[1,2-c]quinazoline product. nih.govbeilstein-journals.org A similar sequential palladium-catalyzed reaction of o-(o-aminophenylethynyl)aniline with DMFDMA can also produce 12-unsubstituted indolo[1,2-c]quinazolines. nih.govbeilstein-journals.org In a related synthetic pathway, 4-chloro-2-phenylquinazoline (B1330423) can undergo a Sonogashira cross-coupling with phenylacetylene to produce 2-phenyl-4-(phenylethynyl)quinazoline, a versatile intermediate for further functionalization. rroij.com
Table 3: Synthesis of Quinazoline Derivatives from this compound and Related Precursors
| Precursor | Catalyst/Reagent | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound, Benzonitriles | Cu(OAc)2, t-BuOK, O2 | Quinazolines | One-pot reaction with a wide range of substituent tolerance. | nih.gov |
| o-(o-Aminophenylethynyl) trifluoroacetanilides, Ar-B(OH)2, then DMFDMA | Pd Catalyst | 12-Arylindolo[1,2-c]quinazolines | Sequential reaction avoiding isolation of the indole intermediate. | nih.gov, beilstein-journals.org |
| o-(o-Aminophenylethynyl)aniline, DMFDMA | Pd Catalyst | 12-Unsubstituted indolo[1,2-c]quinazolines | Sequential reaction leading to the unsubstituted fused quinazoline system. | nih.gov, beilstein-journals.org |
| 4-Chloro-2-phenylquinazoline, Phenylacetylene | Pd(PPh3)4, CuI | 2-Phenyl-4-(phenylethynyl)quinazoline | Sonogashira coupling to create an alkynylated quinazoline intermediate. | rroij.com |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Protocols
The imperative for environmentally benign chemical processes has spurred research into greener methods for synthesizing and transforming 2-(2-phenylethynyl)aniline and its derivatives.
Mechanochemical Approaches
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a compelling alternative to traditional solvent-based methods, often leading to reduced waste and accelerated reaction times. researchgate.net The synthesis of indoles from 2-alkynylaniline derivatives has been demonstrated using mechanochemical methods with stoichiometric amounts of zinc bromide and sodium chloride as a milling auxiliary. beilstein-journals.org Researchers have found a correlation between milling frequency and reaction time with product yields and selectivity. beilstein-journals.org For instance, lower frequencies for longer durations have been shown to produce higher yields with greater selectivity. beilstein-journals.org This solvent-free approach is not only environmentally friendly but has also been shown to enable new chemical transformations. researchgate.net Further exploration in this area could involve the development of catalytic mechanochemical processes for the cyclization of this compound, minimizing the use of stoichiometric reagents.
Catalysis with Recyclable and Heterogeneous Systems
The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, aiming to reduce catalyst waste and simplify product purification.
Gold nanoparticles supported on various materials have emerged as effective heterogeneous catalysts for the intramolecular cyclization of this compound to 2-phenylindole (B188600). researchgate.netmdpi.comresearchgate.net The catalytic activity is significantly influenced by the size of the gold nanoparticles, with smaller particles (less than 3 nm) exhibiting higher efficiency. researchgate.netresearchgate.net Supports such as mesoporous silicate (B1173343) materials, chitosan (B1678972), and titania have been investigated. researchgate.netresearchgate.netacs.org For example, Au/Fe2O3 has been used for the one-pot synthesis of indoles from (2-nitroaryl)alkynes under hydrogenation conditions. acs.org Similarly, gold nanoparticles supported on a chitosan matrix (Au—Ch—SiO2) have been tested, showing that the method of preparation influences particle size and catalytic activity. researchgate.net Another study utilized insoluble, crosslinked polyvinylpyrrolidone (B124986) (PVP) electrospun fibers embedded with gold nanoparticles as a heterogeneous catalyst. mdpi.com
Palladium-based heterogeneous catalysts have also been explored. For instance, palladium on carbon (Pd/C) has been used for the synthesis of 2- and 2,3-substituted indoles. mdpi.com Furthermore, the synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been achieved in water using a surfactant (TPGS-750-M) and Pd(OAc)2 as the catalyst, highlighting a move towards aqueous reaction media. mdpi.combohrium.com A recyclable polystyrene-supported copper catalyst has also been developed for the cyclization of related 2-ethynyl-N-sulfonylanilides in water. ccspublishing.org.cn
The reusability of these catalytic systems is a key advantage. Gold nanoparticles have been recycled multiple times without a significant loss of efficiency. mdpi.com However, some studies have noted a slight decrease in catalytic efficiency after several runs, which was attributed to morphological changes in the support material. mdpi.com
Exploration of Novel Reactivity and Selectivity
Beyond the conventional synthesis of indoles, current research is focused on unlocking new reaction pathways and achieving greater control over product selectivity starting from this compound.
Divergent Synthetic Strategies through Catalyst Control
The ability to steer a reaction towards different products from the same starting material by simply changing the catalyst is a powerful strategy in synthetic chemistry. universite-franco-italienne.orgrsc.org The reaction of this compound serves as an excellent model for demonstrating this concept. universite-franco-italienne.org
For instance, a notable divergence is observed when switching between gold and silver catalysts in oxidative cyclization reactions. universite-franco-italienne.orgrsc.orguniversite-franco-italienne.org With a gold catalyst (NaAuCl4·H2O) and Oxone as the oxidant, 2-(phenylethynyl)aniline can be converted into a 4H-benzo[d] universite-franco-italienne.orgtandfonline.comoxazin-4-one derivative. universite-franco-italienne.orgrsc.org In contrast, using a silver catalyst (AgNO3) under similar conditions leads to the formation of a benzisoxazole derivative. universite-franco-italienne.orgrsc.orguniversite-franco-italienne.org
Catalyst choice can also dictate the outcome between simple cyclization and more complex dimerization or tandem reactions. In the presence of certain palladium catalysts, 2-(phenylethynyl)aniline can undergo cyclization to form 2,3-disubstituted indoles, while other palladium systems can lead to N-alkylated starting material. mdpi.com Similarly, the dimerization of 2-alkynylanilines can be tuned to selectively produce either 2-indolyl-3-oxoindolines using a Cu(OAc)2 catalyst or 2-(2-aminophenyl)quinolines with a Bi(OTf)3 catalyst. acs.org Rhodium catalysis has also been shown to produce different products from 2-(phenylethynyl)aniline under aerobic versus anaerobic conditions, yielding a 6-phenyl-11H-indolo[3,2-c]quinolone or a 2-(4-benzyl-2-phenylquinolin-3-yl)aniline, respectively. nih.gov
The following table summarizes the catalyst-controlled divergent synthesis starting from this compound or its derivatives:
| Catalyst System | Reagents/Conditions | Product Type | Ref. |
| NaAuCl4·H2O | Oxone | 4H-Benzo[d] universite-franco-italienne.orgtandfonline.comoxazin-4-one | universite-franco-italienne.org |
| AgNO3 | Oxone | Benzisoxazole | universite-franco-italienne.org |
| Cu(OAc)2 | O2 | 2-Indolyl-3-oxoindoline | acs.org |
| Bi(OTf)3 | MesCO2H | 2-(2-Aminophenyl)quinoline | acs.org |
| Rh(III) | Aerobic | 6-Phenyl-11H-indolo[3,2-c]quinolone | nih.gov |
| Rh(III) | Anaerobic | 2-(4-Benzyl-2-phenylquinolin-3-yl)aniline | nih.gov |
| PdCl2 | MeCN | 2,3-Disubstituted indole (B1671886) | mdpi.com |
| Pd(OAc)2/LiCl | THF | N-Alkylated-2-alkynylaniline | mdpi.com |
Unconventional Cyclization Modes
Research is also venturing into cyclization pathways that deviate from the standard indole formation. These unconventional modes lead to a variety of other heterocyclic structures, expanding the synthetic utility of this compound.
One such example is the silver-catalyzed oxidative cyclization with an oxidant like Oxone, which yields 2,1-benzisoxazole derivatives instead of the expected indole. universite-franco-italienne.org This process is believed to involve oxidative steps prior to the cycloisomerization. universite-franco-italienne.org Another unconventional route involves the reaction of this compound with acetone (B3395972) in the presence of an iridium catalyst, which surprisingly yields a vinyl indole derivative rather than the simple hydroamination product. nih.gov
Furthermore, the dimerization of 2-alkynylanilines can be directed to form 2-(2-aminophenyl)quinolines under Brønsted acid-mediated or Bi(III)-catalyzed conditions. acs.orgmdpi.comnih.gov The reaction conditions, including the choice of acid and solvent, play a crucial role in directing the chemoselectivity towards either hydration products or these quinoline (B57606) derivatives. mdpi.com Copper-catalyzed reactions have also been shown to produce quinoline derivatives under certain conditions. researchgate.net A base-promoted tandem reaction of 2-alkynylanilines with arylaldehydes has been developed to synthesize α-(2-indolyl) ketones with high regioselectivity. rsc.org
Advanced Spectroscopic Characterization and Mechanistic Elucidation
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing methods and designing new reactions. Advanced spectroscopic techniques and computational studies are being employed to shed light on these pathways.
For the unconventional iridium-catalyzed formation of a vinyl indole, mechanistic studies involving labeling experiments and the isolation and structural determination of a reaction intermediate, coupled with DFT calculations, were used to propose a detailed mechanism. nih.gov These studies revealed that acetone, the solvent, plays a significant role in the catalytic cycle, including the formation of an imine derivative that leads to the final product. nih.gov
In the case of the silver-catalyzed formation of benzisoxazoles, mechanistic investigations have ruled out certain intermediates, such as the corresponding nitro and nitroso derivatives. universite-franco-italienne.org DFT calculations have also been employed to explore the reaction pathways in Brønsted acid-mediated reactions, helping to understand the origins of chemo- and regioselectivity switching between the formation of hydration products and quinoline derivatives. mdpi.com Similarly, the mechanism for the BF3·OEt2-facilitated reaction of 2-(phenylethynyl)aniline with 2-(phenylethynyl)benzaldehyde (B1589314) has been investigated theoretically, detailing the formation of an imine intermediate followed by a cascade of cyclization and rearrangement steps. auctoresonline.org
These detailed mechanistic studies, combining experimental evidence with theoretical calculations, are invaluable for rationally controlling product selectivity and discovering novel reactivity for this compound.
Computational Design and Prediction of New Transformations
The advancement of computational chemistry has opened new frontiers in reaction discovery and design, allowing for the in silico prediction of novel transformations and the elucidation of complex reaction mechanisms. For this compound, computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting its reactivity and guiding the synthesis of novel heterocyclic structures.
Theoretical calculations provide deep insights into the potential energy surfaces of reactions, allowing researchers to evaluate the feasibility of proposed transformations before attempting them in the laboratory. This predictive power accelerates the discovery of new synthetic routes and helps in understanding the factors that control selectivity.
One of the key areas where computational studies have been applied to this compound and related structures is in the prediction and analysis of cyclization reactions. nih.gov These reactions are fundamental to the synthesis of various nitrogen-containing heterocycles. DFT calculations can model the transition states of different possible cyclization pathways, such as 5-endo-dig versus 6-exo-dig closures, to predict which pathway is energetically more favorable under specific conditions. For instance, theoretical investigations into the BF3·OEt2-facilitated reaction of this compound with 2-(phenylethynyl)benzaldehyde have detailed the entire reaction mechanism. auctoresonline.org These calculations elucidated the step-by-step process, including the initial imine formation, a subsequent nucleophilic attack from the alkyne group to form a five-membered ring, and a final attack to create a six-membered ring, ultimately leading to a dihydrobenzo[a]indeno[2,1-c]carbazole. auctoresonline.org
The power of predictive modeling was also demonstrated in the study of an iridium-catalyzed reaction of this compound with acetone. rsc.org Instead of the expected indole formation via hydroamination, the reaction yielded an N-vinylindole derivative. DFT calculations were crucial in unraveling the complex mechanism, revealing that acetone was not merely a solvent but an active participant. rsc.org The computational results supported a pathway involving the formation of an imine derivative, which then undergoes a cycloisomerization promoted by the catalyst and acetone, successfully explaining the unexpected product. rsc.org
Furthermore, computational models can predict how changes in the substrate structure, catalyst, or reaction conditions will influence the outcome of a reaction. By systematically modifying the computational model—for example, by changing a substituent on the phenyl ring or altering the ligands on a metal catalyst—researchers can screen for new transformations or optimize existing ones. This in silico screening saves significant experimental time and resources.
The table below summarizes key computational findings for reactions involving this compound and related systems, showcasing the predictive capabilities of these methods.
| Reaction Investigated | Computational Method | Key Predictions and Insights | Reference |
| BF3·OEt2-facilitated benzannulation/Friedel-Crafts reaction of this compound | DFT | Elucidated a stepwise mechanism involving imine formation, followed by sequential nucleophilic attacks from the alkyne moieties to form five- and six-membered rings. Predicted activation energies for all steps. | auctoresonline.org |
| Iridium-catalyzed reaction of this compound with acetone | DFT | Explained the formation of an unexpected N-vinylindole product. Showed that acetone acts as a reactant, forming an imine intermediate that undergoes cycloisomerization. | rsc.org |
| C2-C6 Enyne-Allene Cyclization (related system) | DFT (B3LYP) | Investigated concerted versus stepwise diradical pathways. Predicted that the two mechanisms have nearly equal activation energies and that kinetic isotope effects could distinguish them. | nih.gov |
| Electrochemical-induced cascade reaction with 2-formyl benzonitrile (B105546) | DFT | Investigated the potential energy surface to provide mechanistic insights into the formation of N-aryl isoindolinones. | semanticscholar.org |
These examples underscore the growing importance of computational chemistry in modern organic synthesis. By predicting the feasibility and mechanism of unknown reactions, computational design is paving the way for the discovery of novel transformations of this compound, leading to the synthesis of previously inaccessible and structurally complex molecules.
Q & A
Basic: What are the primary synthetic routes for 2-(2-phenylethynyl)aniline, and how are reaction conditions optimized?
The compound is typically synthesized via Sonogashira coupling between 2-iodoaniline and phenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) under mild conditions (room temperature, triethylamine base) . Optimizing catalyst loading (1–5 mol%), solvent polarity (e.g., THF or DMF), and reaction time (4–12 hours) enhances yields (>90%). Continuous flow reactors improve scalability by reducing side reactions and enabling rapid heat dissipation .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
- NMR spectroscopy : Identifies aromatic protons (δ 6.5–7.5 ppm) and alkyne protons (disappear after cyclization) .
- Mass spectrometry (HRMS) : Confirms molecular weight (193.24 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves structural features like bond angles in the ethynyl-aniline moiety .
Basic: What biological activities have been reported for this compound?
Derivatives exhibit anticancer activity (e.g., IC₅₀ = 8.3–10.5 µM against prostate/breast cancer cells via apoptosis induction) and anti-inflammatory effects (TNF-α/IL-6 inhibition). Antimicrobial activity against S. aureus and E. coli (MIC = 50–100 µg/mL) is also documented .
Advanced: How do transition-metal catalysts influence the regioselectivity of hydroamination reactions involving this compound?
- Rhodium catalysts (e.g., [Rh(CO)₂Cl]₂ with mesBIAN ligands) favor intramolecular hydroamination , yielding 2-phenylindole (>95% selectivity) via alkyne activation and nucleophilic amine attack .
- Gold nanoparticles (AuNPs) enable heterogeneous catalysis, achieving comparable yields (85–90%) under milder conditions (50°C vs. 80°C for Rh) .
- Iridium complexes (e.g., [IrCp*Cl₂]₂) promote tandem reactions with acetone, forming N-vinylindoles instead of indoles, demonstrating solvent-dependent selectivity .
Advanced: How can reaction conditions be tuned to control product selectivity in carbon dioxide incorporation?
- Silver catalysts (Ag₂O) with CO₂ pressure (1–5 atm) yield benzoxazine-2-one (70% yield) in polar solvents (DMF) .
- Base additives (e.g., DBU) shift selectivity toward 4-hydroxyquinoline-2(1H)-one (55% yield) via deprotonation-driven cyclization .
Advanced: What mechanistic insights explain the E-selectivity in Ni-catalyzed semihydrogenation of this compound?
Ni(0) complexes (e.g., Ni(cod)₂) with H₂ (1 atm) selectively reduce the alkyne to a trans-alkene (E:Z > 99:1) via a σ-alkyne-Ni intermediate. Steric hindrance from the ortho-aniline group disfavors cis-addition, ensuring E-selectivity .
Advanced: How do structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Para-substitution on the aniline ring (e.g., -NO₂, -CF₃) enhances anticancer activity by increasing electron-withdrawing effects and membrane permeability .
- Ethynyl group modification (e.g., replacing phenyl with heteroaromatics) improves anti-inflammatory potency by modulating cytokine binding .
Advanced: What high-throughput methods are used to screen catalytic systems for this compound’s transformations?
- UV-Vis/PARAFAC analysis : Tracks reaction progress in real-time using absorbance changes (λ = 300–400 nm for indole formation) .
- Microreactor arrays : Test 96 catalysts simultaneously under varying temperatures/pressures, identifying optimal conditions in <24 hours .
Advanced: How does solvent choice impact the efficiency of Brønsted acid-mediated dimerization?
- Ethanol with p-TsOH·H₂O yields 2-(2-aminophenyl)quinoline (70% yield) via protonation-driven cyclization .
- Dichloroethane (DCE) with TfOH favors 2-phenylindole (54% yield) due to increased acid strength and reduced solvent coordination .
Advanced: What in vivo models validate the anti-inflammatory potential of derivatives?
- Murine arthritis models : Derivatives reduce paw swelling (40–60%) by suppressing IL-6/TNF-α in synovial fluid .
- Zebrafish inflammation assays : Quantify neutrophil migration inhibition (IC₅₀ = 15–20 µM) using fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
